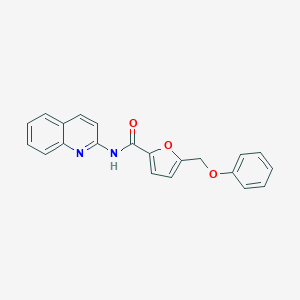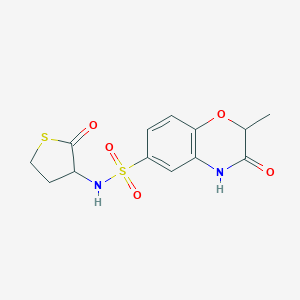
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating ion transport across cell membranes. CFTRinh-172 has been found to be effective in inhibiting CFTR-mediated chloride transport, making it a promising candidate for the treatment of cystic fibrosis and other related disorders.
作用機序
The mechanism of action of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide involves its binding to the CFTR protein, which is responsible for regulating ion transport across cell membranes. This compound has been found to selectively inhibit CFTR-mediated chloride transport by blocking the channel pore of the CFTR protein. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been shown to enhance the stability of the CFTR protein, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has been shown to effectively inhibit CFTR-mediated chloride transport, which is a key factor in the pathogenesis of cystic fibrosis. This compound has also been found to reduce airway surface liquid height and increase mucus clearance in animal models of cystic fibrosis. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been investigated for its potential use in treating other related disorders, such as COPD and bronchiectasis.
実験室実験の利点と制限
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has several advantages for use in scientific research. This compound has been extensively studied and optimized for high yields and purity, making it suitable for use in various experimental settings. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been found to be highly selective for CFTR-mediated chloride transport, which allows for specific targeting of this pathway. However, there are also limitations to the use of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide in lab experiments. This compound may have off-target effects on other ion channels, which can complicate data interpretation. Additionally, the effects of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide may vary depending on the specific experimental conditions used.
将来の方向性
There are several potential future directions for research on N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CFTR-mediated chloride transport. Another potential direction is the investigation of the effects of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide on other ion channels and transporters, which may have implications for the treatment of other diseases. Additionally, the use of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide in combination with other therapies may be explored to enhance its therapeutic effects.
合成法
The synthesis of N-(2-chlorophenyl)-3-fluorobenzenesulfonamide involves a multi-step process that begins with the reaction of 2-chloroaniline with 3-fluorobenzenesulfonyl chloride to form N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. This intermediate is then subjected to further reactions to produce the final product, N-(2-chlorophenyl)-3-fluorobenzenesulfonamide. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, particularly in cystic fibrosis. This compound has been shown to effectively inhibit CFTR-mediated chloride transport, which is a key factor in the pathogenesis of cystic fibrosis. N-(2-chlorophenyl)-3-fluorobenzenesulfonamide has also been investigated for its potential use in treating other related disorders, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
特性
製品名 |
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide |
|---|---|
分子式 |
C12H9ClFNO2S |
分子量 |
285.72 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H |
InChIキー |
ODZPCTLYSWXEDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
正規SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)